N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido group, an (E)-configured acetamide moiety, and a 3-iodophenyl substituent.
Properties
Molecular Formula |
C13H13IN2O3S2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[3-(3-iodophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H13IN2O3S2/c1-8(17)15-13-16(10-4-2-3-9(14)5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
QLSVAKOZFOTQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Iodophenyl Group: This step often involves electrophilic substitution reactions where iodine is introduced to the phenyl ring.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur, especially targeting the iodophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or thiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deiodinated products.
Scientific Research Applications
N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The iodophenyl group and thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various pharmacological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of tetrahydrothienothiazole-derived acetamides, differing primarily in aryl substituents and stereochemistry. Key analogues include:
Key Observations :
Yield and Characterization :
Biological Activity
N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C12H10I N2O2S2
- Molecular Weight : 358.35 g/mol
- CAS Number : Not available in the provided sources
The presence of iodine in the phenyl group is significant for its biological activity and interaction with various cellular targets.
Cytotoxicity
Research has indicated that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies on related thiazole derivatives have demonstrated their ability to inhibit the growth of murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes . These compounds often interfere with nucleic acid synthesis and protein biosynthesis, which are critical for cell proliferation.
The mechanisms by which these compounds exert their cytotoxic effects include:
- Interference with Biosynthesis : They disrupt the synthesis of nucleic acids and proteins necessary for cell division and survival.
- Redox Potential Alteration : Some derivatives are known to alter cellular redox states, leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives similar to the compound . Below are key findings from recent research:
These findings suggest that this compound may possess significant therapeutic potential against certain types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
